Bourjotinolone A
Overview
Description
Bourjotinolone A is a natural triterpenoid compound isolated from the bark of Phellodendron chinense Schneid, a plant belonging to the Rutaceae family . This compound is known for its complex molecular structure and potential biological activities, making it a subject of interest in various scientific research fields.
Mechanism of Action
Target of Action
Bourjotinolone A is a prenylated flavonoid that primarily targets the nuclear factor kappa-light-chain-enhancer (NF-κB) . NF-κB is a transcription factor that plays a crucial role in regulating the immune response to infection . It is involved in cellular responses to stimuli such as stress, cytokines, free radicals, heavy metals, ultraviolet irradiation, and bacterial or viral antigens .
Mode of Action
This compound interacts with its target, NF-κB, by inhibiting its activity . This inhibition results in a decrease in the production of proinflammatory cytokines in human cells . Cytokines are small proteins that are crucial in cell signaling. Their release has an effect on the behavior of cells around them. It can be said that cytokines are involved in autocrine signaling, paracrine signaling and endocrine signaling as immunomodulating agents .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the NF-κB signaling pathway . By inhibiting NF-κB, this compound suppresses the production of proinflammatory cytokines . This leads to a reduction in inflammation and the associated symptoms .
Result of Action
The primary result of this compound’s action is the suppression of inflammation . By inhibiting the production of proinflammatory cytokines, this compound can reduce inflammation and its associated symptoms . This makes it potentially useful in the treatment of diseases characterized by inflammation .
Biochemical Analysis
Biochemical Properties
Bourjotinolone A plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been found to inhibit the activity of inducible nitric oxide synthase (iNOS) and interleukin-6 (IL-6) in lipopolysaccharide-stimulated RAW264.7 cells . These interactions suggest that this compound can modulate inflammatory responses by affecting key signaling molecules involved in inflammation.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It has been shown to suppress nitric oxide levels without cytotoxicity in RAW264.7 cells . Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism. It inhibits the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, which is crucial for regulating immune responses and inflammation . This inhibition leads to reduced expression of pro-inflammatory genes and proteins, thereby modulating cellular functions.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it inhibits iNOS and IL-6, which are critical for inflammatory responses . Additionally, this compound affects gene expression by modulating the NF-κB signaling pathway, resulting in decreased production of pro-inflammatory cytokines . These molecular interactions highlight the compound’s potential as an anti-inflammatory agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable and retains its bioactivity over extended periods in in vitro settings . Long-term exposure to this compound in cell cultures has demonstrated sustained inhibition of inflammatory markers, indicating its potential for chronic inflammatory conditions
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits anti-inflammatory effects without significant toxicity . At higher doses, some adverse effects have been observed, including potential hepatotoxicity . These findings suggest that while this compound has therapeutic potential, careful dosage optimization is necessary to avoid toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate inflammatory responses and cellular metabolism . For instance, its inhibition of iNOS and IL-6 affects the metabolic flux of nitric oxide and cytokine production, respectively . These interactions highlight the compound’s role in modulating metabolic processes related to inflammation.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its localization to target sites . These interactions ensure that this compound accumulates in areas where it can exert its anti-inflammatory effects, such as inflamed tissues .
Subcellular Localization
This compound’s subcellular localization is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound may localize to the cytoplasm or nucleus, where it can interact with signaling molecules and transcription factors involved in inflammation . This localization is essential for its ability to modulate cellular responses effectively.
Preparation Methods
Synthetic Routes and Reaction Conditions: Bourjotinolone A is primarily obtained through natural extraction from Phellodendron chinense Schneid. The extraction process involves the use of organic solvents to isolate the compound from the plant material .
Industrial Production Methods: While there is limited information on the large-scale industrial production of this compound, the extraction process can be scaled up by optimizing solvent use and extraction conditions to increase yield and purity .
Chemical Reactions Analysis
Types of Reactions: Bourjotinolone A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups within the molecule.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Bourjotinolone A has several scientific research applications, including:
Comparison with Similar Compounds
Bourjotinolone A is unique compared to other triterpenoids due to its specific molecular structure and biological activities. Similar compounds include:
Hirtinone: Another cycloartane-type triterpene with similar biological activities.
Toonins A and B: Limonoids isolated from Toona sinensis with comparable anti-inflammatory properties.
Proceranone: A triterpenoid with structural similarities and potential therapeutic applications.
These compounds share some structural features and biological activities with this compound, but each has unique properties that make them distinct in their respective applications.
Properties
IUPAC Name |
(5R,9R,10R,13S,14S,17S)-17-[(3S,5R,6S)-5-hydroxy-6-(2-hydroxypropan-2-yl)oxan-3-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O4/c1-26(2)23-9-8-21-20(28(23,5)13-12-24(26)32)11-15-29(6)19(10-14-30(21,29)7)18-16-22(31)25(34-17-18)27(3,4)33/h8,18-20,22-23,25,31,33H,9-17H2,1-7H3/t18-,19+,20+,22-,23+,25+,28-,29+,30-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNETYSXHFSDFMM-VRUJEOEASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC=C3C(C2(CCC1=O)C)CCC4(C3(CCC4C5CC(C(OC5)C(C)(C)O)O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@H]3C(=CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)[C@]1(CC[C@H]2[C@@H]5C[C@H]([C@H](OC5)C(C)(C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Bourjotinolone A and where is it found?
A1: this compound is a tirucallane-type triterpenoid primarily isolated from the leaves of the Australian rainforest tree Flindersia bourjotiana []. It has also been found in other plant species, including Eurycoma longifolia, Cedrela sinensis, Toona ciliata var. henryi, Trichilia quadrijuga, and Ailanthus altissima [, , , , ].
Q2: What is the chemical structure of this compound?
A2: this compound possesses a tirucallane skeleton with a unique epoxy-diol moiety in its side chain. Its structure was determined to be 21,24-epoxy-23,25-dihydroxytirucall-7-en-3-one through chemical degradation and spectroscopic methods [].
Q3: Has this compound shown any promising biological activities?
A3: While this compound itself has not been extensively studied for its biological activity, related compounds like piscidinol A, also found in some of the same plant species, have demonstrated anti-inflammatory activity [, ]. Further research is needed to determine the specific biological activities of this compound.
Q4: Could you elaborate on the anti-inflammatory activity associated with related compounds?
A4: Research on piscidinol A, a structurally similar tirucallane-type triterpene often found alongside this compound, reveals promising anti-inflammatory effects. In LPS-stimulated RAW264.7 cells, piscidinol A significantly inhibited nitric oxide production and suppressed the expression of pro-inflammatory proteins like iNOS and IL-6 []. These findings suggest that this compound, with its similar structure, might also possess anti-inflammatory properties, warranting further investigation.
Q5: Have there been any studies on the stability of this compound?
A6: While the provided research papers do not specifically address the stability of this compound, one paper mentions the possibility of bourjotinolone C, a related compound, being an artifact formed during the isolation process []. This suggests that further investigation into the stability of these tirucallane-type triterpenoids, including this compound, under various conditions is warranted.
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